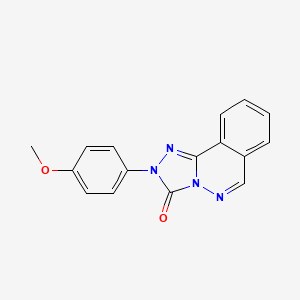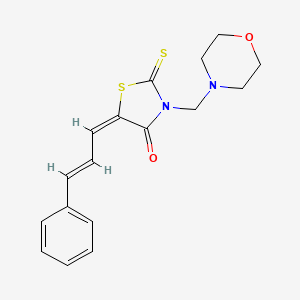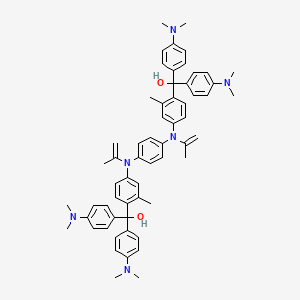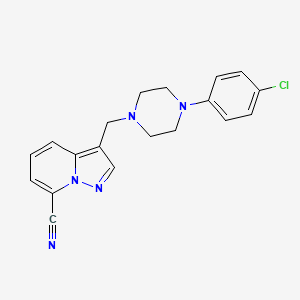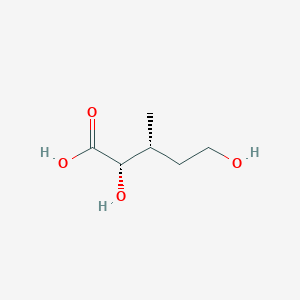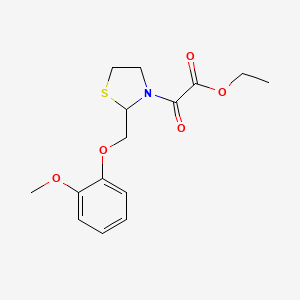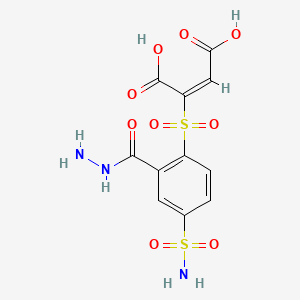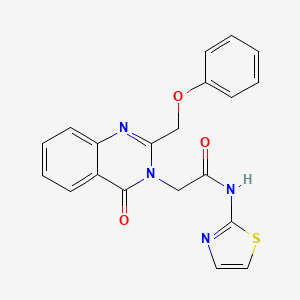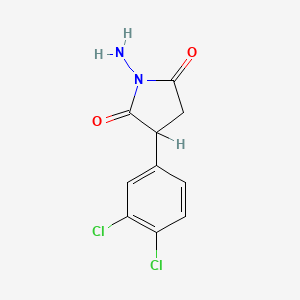
Pentanoic acid, 2-(1-methylethyl)-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1-methylethyl)pentanoic acid can be achieved through several methods. One common approach involves the enantioselective hydrogenation of 2-(1-methylethyl)pent-2-enoic acid using a chiral catalyst. This method ensures the production of the (2R)-enantiomer with high enantiomeric purity.
Industrial Production Methods
Industrial production of (2R)-2-(1-methylethyl)pentanoic acid typically involves large-scale enantioselective hydrogenation processes. These processes utilize advanced catalytic systems to achieve high yields and enantiomeric excess. The use of continuous flow reactors and optimized reaction conditions further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(1-methylethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or other reduced derivatives.
Substitution: Results in the formation of substituted pentanoic acid derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-(1-methylethyl)pentanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anticonvulsant and anti-inflammatory effects.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-(1-methylethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Valproic Acid: A widely used anticonvulsant with a similar structure but different functional groups.
Isovaleric Acid: Shares a similar carbon backbone but differs in the position and type of substituents.
2-Methylpentanoic Acid: Another structurally related compound with variations in the alkyl group.
Uniqueness
(2R)-2-(1-methylethyl)pentanoic acid is unique due to its specific chiral configuration and the presence of the isopropyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
247182-94-1 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(2R)-2-propan-2-ylpentanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(6(2)3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m1/s1 |
Clave InChI |
ODPKTGAWWHZBOY-SSDOTTSWSA-N |
SMILES isomérico |
CCC[C@H](C(C)C)C(=O)O |
SMILES canónico |
CCCC(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


